molecular formula C16H10N4O B5886915 Quinoxaline, 6,6'-oxybis- CAS No. 70255-12-8

Quinoxaline, 6,6'-oxybis-

Cat. No.: B5886915
CAS No.: 70255-12-8
M. Wt: 274.28 g/mol
InChI Key: JAFJXXPABSHVAQ-UHFFFAOYSA-N
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Description

Quinoxaline, 6,6’-oxybis- is a compound belonging to the quinoxaline family, which is a class of nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and agriculture . Quinoxaline, 6,6’-oxybis- is characterized by the presence of an oxygen bridge between two quinoxaline units, which imparts unique properties to the compound.

Comparison with Similar Compounds

Quinoxaline, 6,6’-oxybis- can be compared with other similar compounds, such as imidazo[1,5-a]quinoxalines and imidazo[1,2-a]quinoxalines . These compounds share a similar core structure but differ in the arrangement of nitrogen atoms and additional functional groups. The presence of the oxygen bridge in quinoxaline, 6,6’-oxybis- distinguishes it from other quinoxaline derivatives and imparts unique properties, such as increased stability and enhanced biological activity . Other similar compounds include cinnolines and quinazolines, which also exhibit diverse biological activities and applications .

Conclusion

Quinoxaline, 6,6’-oxybis- is a versatile compound with significant applications in medicinal chemistry, material science, and agriculture. Its unique structure and reactivity make it a valuable scaffold for the development of new therapeutic agents and functional materials. Ongoing research continues to explore the potential of this compound and its derivatives in various scientific fields.

Properties

IUPAC Name

6-quinoxalin-6-yloxyquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O/c1-3-13-15(19-7-5-17-13)9-11(1)21-12-2-4-14-16(10-12)20-8-6-18-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFJXXPABSHVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1OC3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312313
Record name Quinoxaline, 6,6′-oxybis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70255-12-8
Record name Quinoxaline, 6,6′-oxybis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70255-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoxaline, 6,6′-oxybis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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